molecular formula C11H12F2OS B13633737 1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one

1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one

Cat. No.: B13633737
M. Wt: 230.28 g/mol
InChI Key: KEJYZUHCNMWMNY-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one is an organic compound that features a difluorophenyl group and an isopropylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzene and isopropylthiol.

    Formation of Intermediate: The 2,6-difluorobenzene undergoes a Friedel-Crafts acylation reaction with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(2,6-difluorophenyl)ethan-1-one.

    Thioether Formation: The intermediate is then reacted with isopropylthiol under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Difluorophenyl)ethan-1-one: Lacks the isopropylthio group, which may affect its reactivity and applications.

    1-(2,6-Difluorophenyl)-2-(methylthio)ethan-1-one: Similar structure but with a methylthio group instead of an isopropylthio group.

Uniqueness

1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one is unique due to the presence of both the difluorophenyl and isopropylthio groups, which may confer distinct chemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C11H12F2OS

Molecular Weight

230.28 g/mol

IUPAC Name

1-(2,6-difluorophenyl)-2-propan-2-ylsulfanylethanone

InChI

InChI=1S/C11H12F2OS/c1-7(2)15-6-10(14)11-8(12)4-3-5-9(11)13/h3-5,7H,6H2,1-2H3

InChI Key

KEJYZUHCNMWMNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC(=O)C1=C(C=CC=C1F)F

Origin of Product

United States

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